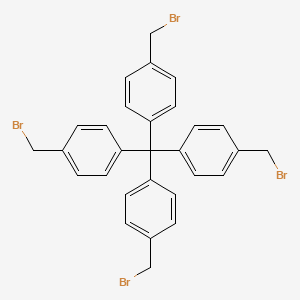
Tfax 594,SE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tfax 594,SE: is a red fluorescent dye known for its pH insensitivity over a broad range (pH 4-10). It forms exceptionally bright and photostable conjugates with proteins or antibodies, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tfax 594,SE is synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds with reactive amine groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the dye is designed to be amine-reactive, allowing it to form stable conjugates with proteins and antibodies .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process typically includes steps such as purification, crystallization, and quality control to meet the stringent requirements for scientific research applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tfax 594,SE undergoes substitution reactions with primary amines, forming stable amide bonds.
Conjugation Reactions: It reacts with proteins and antibodies to form conjugates that are exceptionally bright and photostable
Common Reagents and Conditions:
Reagents: Primary amines, proteins, antibodies.
Conditions: Typically carried out in aqueous buffers at neutral pH to maintain the stability of the dye and the biological molecules involved
Major Products Formed:
Protein-Dye Conjugates: These conjugates are used in various fluorescence-based assays and imaging techniques
Scientific Research Applications
Chemistry:
Biology:
- Employed in flow cytometry, microscopy, and super-resolution microscopy to label and visualize cellular components .
Medicine:
Industry:
Mechanism of Action
Mechanism: Tfax 594,SE exerts its effects by forming stable conjugates with primary amines on proteins and antibodies. The dye’s fluorescence properties are activated upon excitation with specific wavelengths of light, allowing it to emit bright red fluorescence .
Molecular Targets and Pathways:
Primary Amines: The dye targets primary amines on proteins and antibodies, forming stable amide bonds.
Fluorescence Pathway: Upon excitation at around 590 nm, the dye emits fluorescence at around 660 nm
Comparison with Similar Compounds
- Alexa Fluor 594
- Texas Red
- BODIPY TR
- DyLight 594
Uniqueness: Tfax 594,SE is unique due to its exceptional brightness and photostability, as well as its pH insensitivity over a broad range. These properties make it superior to other similar dyes in terms of performance in various scientific applications .
Properties
Molecular Formula |
C41H44N2O13S2 |
|---|---|
Molecular Weight |
836.9 g/mol |
IUPAC Name |
(2,5-dioxocyclopentyl) acetate;2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),4,8,10,13,15,17,20-octaen-13-yl]benzoate |
InChI |
InChI=1S/C34H36N2O9S2.C7H8O4/c1-33(2)15-19(17-46(39,40)41)23-11-25-29(13-27(23)35(33)5)45-30-14-28-24(20(18-47(42,43)44)16-34(3,4)36(28)6)12-26(30)31(25)21-9-7-8-10-22(21)32(37)38;1-4(8)11-7-5(9)2-3-6(7)10/h7-16,25,29H,17-18H2,1-6H3,(H2-,37,38,39,40,41,42,43,44);7H,2-3H2,1H3 |
InChI Key |
RTXRKZGZPCUFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)CCC1=O.CC1(C=C(C2=CC3C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=CC=CC=C6C(=O)[O-])CS(=O)(=O)O)(C)C)C)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


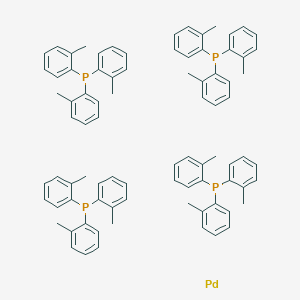
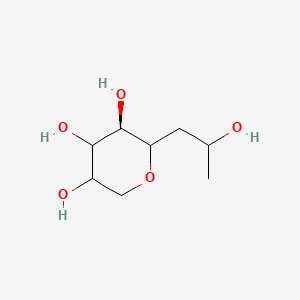
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)

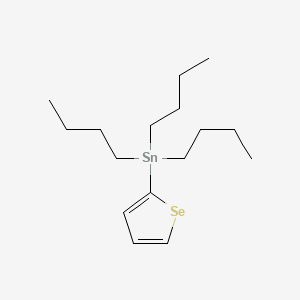

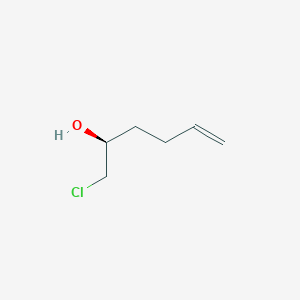
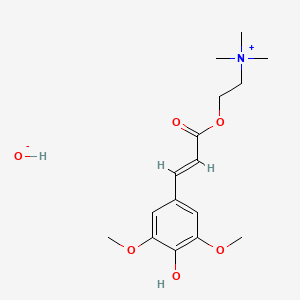

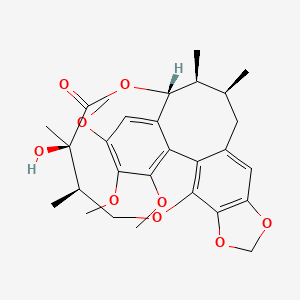
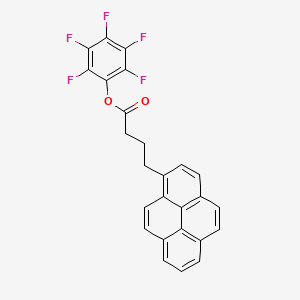
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)
![(2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927543.png)
